![molecular formula C6H9NO2 B1453371 2-(3-Methylisoxazol-5-yl)ethanol CAS No. 218784-65-7](/img/structure/B1453371.png)
2-(3-Methylisoxazol-5-yl)ethanol
Overview
Description
“2-(3-Methylisoxazol-5-yl)ethanol” is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 . It is also known by other names such as “5-Isoxazoleethanol, 3-methyl-”, “2-(3-methyl-1,2-isoxazol-5-yl)ethanol”, and "2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol" .
Molecular Structure Analysis
The InChI code for “2-(3-Methylisoxazol-5-yl)ethanol” is1S/C6H9NO2/c1-5-4-6(2-3-8)9-7-5/h4,8H,2-3H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Pharmacology: Analgesic and Anti-inflammatory Applications
Isoxazole derivatives, including 2-(3-Methylisoxazol-5-yl)ethanol , have been studied for their potential analgesic and anti-inflammatory properties . The modification of the isoxazole ring has been shown to impart different biological activities, making these compounds valuable in the development of new therapeutic agents. For instance, selective COX-1 inhibition, which is a promising strategy for cancer and neuro-inflammation-derived neurodegenerative diseases, has been achieved using isoxazole derivatives .
Organic Synthesis: Intermediate for Heterocyclic Compounds
In organic synthesis, 2-(3-Methylisoxazol-5-yl)ethanol serves as an intermediate for constructing more complex heterocyclic compounds . These compounds are crucial in the synthesis of various pharmaceuticals and natural products. The compound’s ability to undergo reactions such as cycloadditions makes it a versatile building block in synthetic chemistry.
Material Science: Corrosion Inhibition
Research has indicated the use of isoxazole derivatives in material science, particularly in corrosion inhibition . The molecular structure of 2-(3-Methylisoxazol-5-yl)ethanol could potentially be modified to enhance its interaction with metal surfaces, thereby preventing corrosion, which is a significant concern in industrial applications.
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 2-(3-Methylisoxazol-5-yl)ethanol can be utilized in chromatographic methods and spectroscopic analysis due to its distinct chemical properties . Its clear and distinct peaks in NMR, HPLC, LC-MS, and UPLC make it a suitable standard or reference compound in various analytical procedures.
Biochemistry: Enzyme Inhibition Studies
Isoxazole derivatives are known to interact with various enzymes, affecting their activity . 2-(3-Methylisoxazol-5-yl)ethanol could be used in biochemical studies to explore enzyme inhibition, which is fundamental in understanding metabolic pathways and developing enzyme-targeted drugs.
Environmental Science: Green Chemistry Applications
The compound’s potential in green chemistry applications, particularly in water treatment and as a catalyst for environmentally friendly reactions, is an area of interest . Its role in the synthesis of isoxazole derivatives in aqueous media aligns with the principles of green chemistry, aiming to reduce the use of hazardous substances and promote sustainability.
Safety and Hazards
properties
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-5-4-6(2-3-8)9-7-5/h4,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLLGOLBQFQBMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylisoxazol-5-yl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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